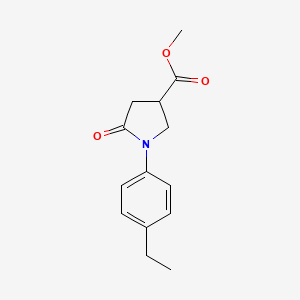

Methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate

CAS No.: 160693-53-8

Cat. No.: VC9040340

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160693-53-8 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C14H17NO3/c1-3-10-4-6-12(7-5-10)15-9-11(8-13(15)16)14(17)18-2/h4-7,11H,3,8-9H2,1-2H3 |

| Standard InChI Key | BQCUCIJLORCUIS-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |

| Canonical SMILES | CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OC |

Introduction

Chemical Formula and Molecular Weight

-

Chemical Formula: C14H17NO3

-

Molecular Weight: 247.29 g/mol

Structural Features

The molecule consists of:

-

A pyrrolidine ring with a ketone group at position 5 (5-oxopyrrolidine).

-

A carboxylate ester group at position 3.

-

A phenyl ring substituted with an ethyl group at the para position (4-ethylphenyl).

Key Functional Groups

-

Ketone Group (-C=O): Contributes to the compound's reactivity.

-

Ester Group (-COOCH3): Imparts lipophilicity and potential bioavailability.

-

Phenyl Substituent: Enhances aromaticity and stability.

General Synthetic Route

The synthesis of methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves:

-

Cyclization of appropriate precursors to form the pyrrolidine core.

-

Introduction of the ethyl-substituted phenyl group via nucleophilic substitution or coupling reactions.

-

Esterification of the carboxylic acid group to yield the methyl ester.

Example Reaction Pathway

A plausible synthetic route could include:

-

Starting from a substituted benzaldehyde (e.g., 4-ethylbenzaldehyde) and reacting it with an amine and a keto acid derivative under cyclization conditions.

Crystallographic Data

Although specific crystallographic data for this compound are not directly available in the provided sources, related pyrrolidine derivatives exhibit key structural parameters:

-

Bond Lengths: Carbon-carbon and carbon-nitrogen bonds in pyrrolidine rings typically range from 1.47 Å to 1.55 Å.

-

Angles: The pyrrolidine ring adopts a non-planar conformation, often twisted or envelope-shaped, which minimizes steric strain.

For example, similar compounds such as ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate have been reported with twist conformations stabilized by hydrogen bonding interactions .

Pharmaceutical Relevance

Pyrrolidine derivatives are widely investigated for their pharmacological properties:

-

Antioxidant Activity: Related compounds exhibit free radical scavenging properties, often comparable to or exceeding that of ascorbic acid .

-

Enzyme Inhibition: Structural analogs act as inhibitors for enzymes like acetylcholinesterase or proteases.

-

Drug Design: The ester functionality allows easy modification for prodrug strategies.

Material Science

The aromatic and ester groups enhance solubility and compatibility, making such compounds useful in polymer synthesis or as intermediates in dye production.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume